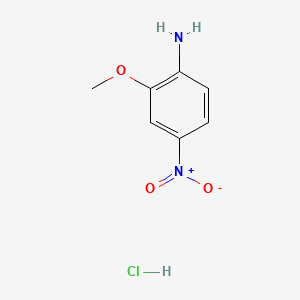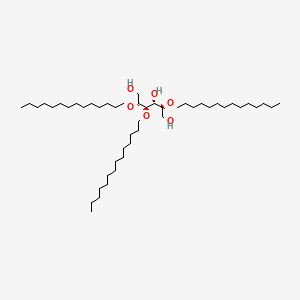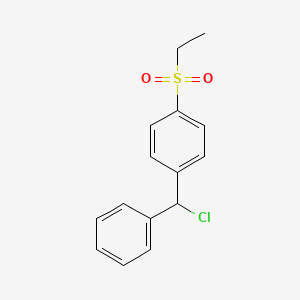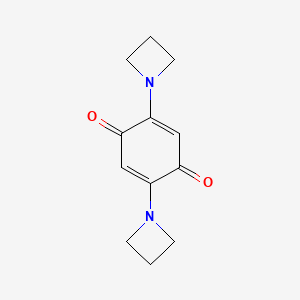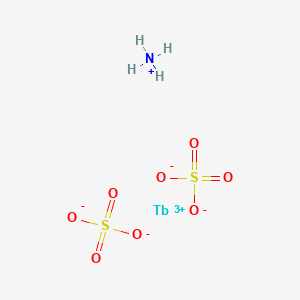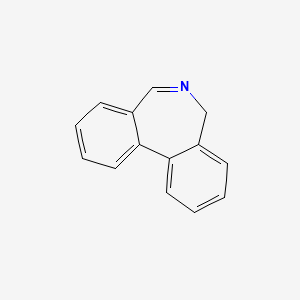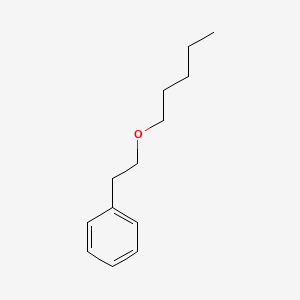
(2-(Pentyloxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Pentyloxy)ethyl)benzene is an organic compound characterized by a benzene ring substituted with a pentyloxy group and an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentyloxy)ethyl)benzene typically involves the alkylation of benzene with a pentyloxyethyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows: [ \text{C₆H₆ + R-O-(CH₂)₂-Cl} \xrightarrow{AlCl₃} \text{C₆H₅-CH₂-CH₂-O-R} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring. For example, nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields nitro-(2-(Pentyloxy)ethyl)benzene.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Pd-C
Substitution: HNO₃/H₂SO₄ for nitration, SO₃/H₂SO₄ for sulfonation, Br₂/FeBr₃ for bromination
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
(2-(Pentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-(Pentyloxy)ethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The pentyloxy group can influence the electron density of the benzene ring, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
(2-(Cyclohexyloxy)ethyl)benzene: Similar structure but with a cyclohexyloxy group instead of a pentyloxy group.
(2-(Methoxy)ethyl)benzene: Contains a methoxy group instead of a pentyloxy group.
(2-(Butoxy)ethyl)benzene: Contains a butoxy group instead of a pentyloxy group.
Uniqueness: (2-(Pentyloxy)ethyl)benzene is unique due to the presence of the pentyloxy group, which can impart different physical and chemical properties compared to its analogs
Properties
CAS No. |
93804-60-5 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-pentoxyethylbenzene |
InChI |
InChI=1S/C13H20O/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3 |
InChI Key |
HNIRLTDJIGVHOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


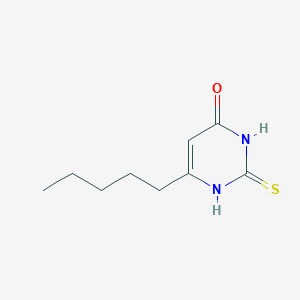
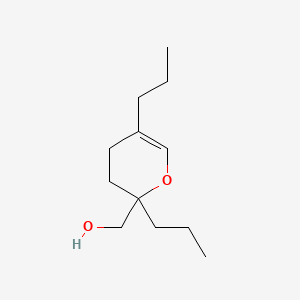
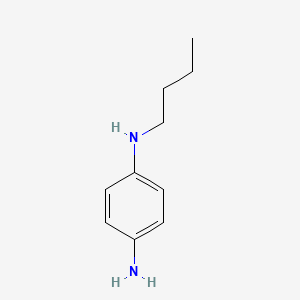
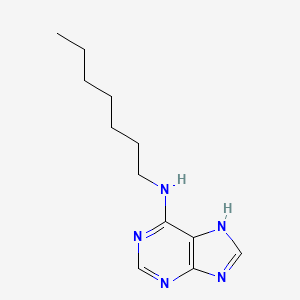
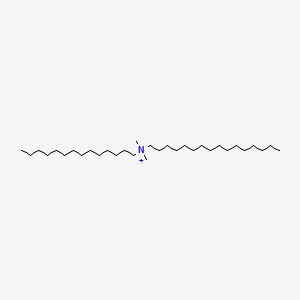

![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)

